DE(5-carboxamide)oxcarbazepine

Description

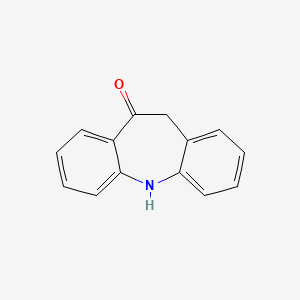

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,11-dihydrobenzo[b][1]benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGCLXGCOECAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176131 | |

| Record name | DE(5-carboxamide)oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21737-58-6 | |

| Record name | De(5-carboxamide)oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DE(5-carboxamide)oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DE(5-CARBOXAMIDE)OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Mechanisms of De 5 Carboxamide Oxcarbazepine

Pathways of Formation in Oxcarbazepine (B1677851) Synthesis

The emergence of DE(5-carboxamide)oxcarbazepine is intrinsically linked to the synthetic routes employed for oxcarbazepine. Several manufacturing processes for oxcarbazepine have been documented, with many relying on the key intermediate 10-methoxy-5H-dibenz[b,f]azepine (10-methoxyiminostilbene). nih.govchemicalbook.com It is primarily from this intermediate that the impurity arises.

Side Reactions Leading to this compound

The principal pathway for the formation of this compound is the hydrolysis of the enol-ether group of 10-methoxyiminostilbene (B195700). semanticscholar.orggoogle.com In several synthetic strategies for oxcarbazepine, 10-methoxyiminostilbene is carbamoylated to introduce the 5-carboxamide group, which is then followed by hydrolysis of the methoxy (B1213986) enol ether to yield the 10-keto group of oxcarbazepine.

However, under the conditions of carbamoylation, a competing side reaction can occur where the enol-ether group of 10-methoxyiminostilbene is prematurely hydrolyzed to the corresponding ketone, directly forming this compound. semanticscholar.org This is a significant issue as, once formed, this compound does not typically convert to oxcarbazepine under the same reaction conditions. semanticscholar.org This leads to its presence as a persistent impurity in the final product mixture, necessitating extensive purification steps. semanticscholar.org

Influence of Reaction Conditions on Impurity Formation

The formation of this compound is highly dependent on the specific reaction conditions employed during the synthesis of oxcarbazepine. Key factors that influence the rate of this impurity's formation include:

Acidity: The hydrolysis of the enol ether is an acid-catalyzed reaction. The presence of strong acids, often used in the carbamoylation or subsequent hydrolysis steps, can significantly promote the formation of this compound. nih.govgoogle.com The choice of acid and its concentration are therefore critical parameters to control.

Temperature: Higher reaction temperatures can accelerate the rate of the undesired hydrolysis of the enol ether, leading to increased levels of the impurity. google.com

Water Content: The presence of water in the reaction mixture, even in catalytic amounts, can facilitate the hydrolysis of the enol ether. google.com Therefore, the use of anhydrous solvents and reagents is often preferred to minimize the formation of this compound.

Reaction Time: Prolonged reaction times can increase the opportunity for the side reaction to occur, leading to higher concentrations of the impurity.

Strategies to mitigate the formation of this impurity often involve careful optimization of these reaction parameters. For instance, using milder acidic reagents or carrying out the reaction at lower temperatures can help to suppress the premature hydrolysis of the enol ether. cbg-meb.nl

Intentional Synthesis Methodologies for this compound

The availability of pure this compound as a reference standard is crucial for the accurate analytical monitoring of impurity levels in oxcarbazepine production batches. nih.govmyexperiment.org This necessitates the development of specific and efficient methods for its intentional synthesis.

Strategies for Preparation for Reference Standard Purposes

A common and straightforward method for the targeted synthesis of this compound involves the direct hydrolysis of 10-methoxyiminostilbene. chemicalbook.comsci-hub.se A typical procedure involves reacting 10-methoxyiminostilbene with a dilute acid, such as hydrochloric acid, in a suitable solvent like acetone. chemicalbook.comsci-hub.se The reaction mixture is stirred at ambient temperature until the hydrolysis is complete, and the product can then be precipitated and purified. sci-hub.se

Another documented approach involves a Friedel–Crafts cyclization strategy to construct the tricyclic ring system of 5,11-dihydro-10H-dibenz[b,f]azepin-10-one. researchgate.net This method offers an alternative route to the core structure of the impurity.

The table below summarizes a selection of reported synthesis methods for this compound.

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| 10-Methoxyiminostilbene | 10% Hydrochloric acid in acetone, ambient temperature | 97% | sci-hub.se |

| 10-Methoxy-5H-dibenzo[b,f]azepine | Refluxing 2N HCl | Not specified | nih.gov |

| 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid derivatives | Friedel-Crafts cycliacylation using AlCl3/CH3NO2 or P2O5/toluene | Not specified | asianpharmtech.com |

Mechanistic Understanding of Targeted Synthesis Routes

The primary targeted synthesis route relies on the acid-catalyzed hydrolysis of the enol ether, 10-methoxyiminostilbene. The mechanism proceeds via the following steps:

Protonation of the enol ether: The oxygen atom of the methoxy group is protonated by the acid catalyst, making the carbon atom of the double bond more electrophilic.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon atom, leading to the formation of a hemiacetal intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group.

Elimination of methanol (B129727): The protonated methoxy group leaves as methanol, and the electrons from the hydroxyl group form a double bond with the carbon atom, resulting in a protonated ketone.

Deprotonation: A water molecule removes the proton from the carbonyl oxygen, yielding the final ketone product, this compound, and regenerating the acid catalyst.

Understanding this mechanism is key to optimizing the reaction conditions for high-yield synthesis of the reference standard, for instance, by ensuring a sufficient supply of water and maintaining an appropriate acid concentration.

Comparison of Synthetic Routes and Impurity Profiles

| Synthetic Route for Oxcarbazepine | Key Intermediate(s) | Likelihood of this compound Formation | Rationale |

| From 10-Methoxyiminostilbene | 10-Methoxyiminostilbene, 10-Methoxycarbamazepine | High | This route directly involves the hydrolysis of the enol ether, which is the primary pathway for the formation of the impurity. semanticscholar.orggoogle.com |

| From Carbamazepine (B1668303) Epoxide | 10,11-Epoxycarbamazepine | Low | This route involves the rearrangement of an epoxide and does not typically involve an enol ether intermediate, thus minimizing the chance of forming this compound through hydrolysis. |

| Friedel-Crafts Cyclization | 2-[(Methoxycarbonyl)phenylamino] benzeneacetic acid | Moderate | While this route builds the ketone functionality directly, impurities can still arise depending on the specific reaction conditions and the purity of the starting materials. |

The process starting from 10-methoxyiminostilbene is widely used but requires stringent control to minimize the formation of this compound. semanticscholar.orggoogle.com The development of analytical methods such as High-Performance Liquid Chromatography (HPLC) is essential for the accurate quantification of this and other impurities, ensuring that the final oxcarbazepine product meets the required purity standards. semanticscholar.orgsci-hub.seresearchgate.netresearchgate.net

Analysis of By-products in Various Oxcarbazepine Synthesis Processes

One common pathway to oxcarbazepine involves the hydrolysis of 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide. google.com This process, however, can be susceptible to competing reactions that lead to the formation of impurities. google.com An alternative route begins with the electrophilic ring closure of 2-[(methoxycarbonyl)phenylamino]benzeneacetic acid. acs.org

Different synthetic strategies inherently carry the risk of producing different sets of by-products. For instance, a process starting from the nitration of N-cyano-iminostilbene involves multiple steps, including reduction and hydrolysis, each being a potential source of impurities. googleapis.com Another method utilizes the reaction of 10-methoxy-iminostilbene with triphosgene, followed by ammonolysis and hydrolysis to yield oxcarbazepine. googleapis.com The use of toxic reagents like phosgene (B1210022) or cyanogen (B1215507) chloride in some older methods is a significant drawback. googleapis.comgoogle.com

The choice of solvent also plays a crucial role in the selectivity of the reaction and the resulting impurity profile. Toluene has been identified as a favorable solvent for minimizing by-products in certain carbamoylation reactions. newdrugapprovals.org The table below summarizes some of the known impurities associated with oxcarbazepine synthesis, as identified in various pharmacopoeias and research studies.

| Impurity Name | Common Association |

| Carbamazepine | Starting material or by-product nih.gov |

| Iminostilbene | By-product nih.gov |

| 10-Methoxycarbamazepine | Intermediate/By-product jopcr.com |

| N-acetyl Oxcarbazepine | Process-related impurity researchgate.net |

| N-formyl Oxcarbazepine | Process-related impurity researchgate.net |

| Oxcarbazepine dimer | Process-related impurity researchgate.net |

| Acridine-9-carboxylic acid | Potential impurity chemicea.com |

Impact of Starting Materials on this compound Levels

The purity of the starting materials is a critical factor that directly influences the impurity profile of the final oxcarbazepine product. researchgate.net The presence of impurities in the initial reactants can lead to the formation of related by-products throughout the synthesis process. jopcr.com Therefore, stringent control over the quality of starting materials is essential for minimizing the levels of this compound and other undesirable compounds.

For syntheses commencing from 10-methoxy-5H-dibenz[b,f]azepine (10-methoxyiminostilbene), the purity of this key intermediate is paramount. google.comgoogle.com Impurities present in 10-methoxyiminostilbene can undergo similar reactions as the starting material itself, leading to the generation of a range of structurally related impurities in the final product. For example, the hydrolysis of the enol-ether moiety of 10-methoxyiminostilbene can produce an oxo-iminodibenzyl compound that does not proceed to the desired product, thereby affecting yield and purity. google.com

Another synthetic approach starts with diclofenac (B195802) sodium, which is converted through several steps to an intermediate that is then cyclized. researchgate.net The efficiency of each step and the purity of the intermediates, such as 2-(phenylamino) benzene (B151609) acetic acid and 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine, will directly affect the final impurity levels. researchgate.netderpharmachemica.com

The table below outlines key starting materials and intermediates in common oxcarbazepine synthesis routes and highlights the importance of their quality control.

| Starting Material / Intermediate | Role in Synthesis | Implication of Impurities |

| 10-methoxy-5H-dibenz[b,f]azepine | Key intermediate for carbamoylation and hydrolysis google.com | Can lead to by-products through competing reactions like premature hydrolysis. google.com |

| 10-oxo-10, 11-dihydro-5H-dibenz (b, f)-azepine-5-carbonyl chloride | Intermediate for final ammonolysis step derpharmachemica.com | Impurities can carry through to the final product or cause side reactions. |

| 2-(phenylamine)benzene acetic acid | Precursor for cyclization to the dibenzazepine (B1670418) core derpharmachemica.com | Purity affects the yield and quality of the subsequent cyclized intermediate. |

| Iminostilbene | Basic building block for several synthesis routes googleapis.com | Can be a source of multiple impurities if not properly functionalized. |

Ultimately, controlling the formation of this compound and other by-products requires a comprehensive approach that includes the selection of an optimized synthetic route, stringent control over the purity of starting materials and intermediates, and the use of appropriate reaction conditions and purification techniques. semanticscholar.orgjopcr.com

Advanced Analytical Methodologies for De 5 Carboxamide Oxcarbazepine

Chromatographic Techniques for Separation and Detection

Chromatography stands as the cornerstone for the analytical assessment of Oxcarbazepine (B1677851) and its impurities. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC), have been developed to ensure the purity and stability of the drug substance and its formulations. These methods are designed to be specific, sensitive, and robust, allowing for the effective separation of the main compound from a range of structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) Methods for Related Substances

HPLC is a widely utilized technique for the analysis of Oxcarbazepine and its related compounds due to its high resolution and sensitivity. Both reversed-phase and chiral modes of separation are employed to resolve complex mixtures of impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for impurity profiling of Oxcarbazepine. Numerous methods have been developed and validated to separate DE(5-carboxamide)oxcarbazepine and other process-related impurities and degradation products.

Research has led to the development of a stability-indicating gradient RP-HPLC method capable of quantifying five potential impurities in Oxcarbazepine. akjournals.com This method utilizes a cyano-based column and a gradient mixture of a phosphate (B84403) buffer/acetonitrile (B52724) solution and an acetonitrile/water/methanol (B129727) solution. akjournals.com The method proved effective in separating the active ingredient from degradation products formed under stress conditions such as acid, base, and oxidation. akjournals.com

Another validated RP-HPLC method employs an Inertsil ODS3V column with a mobile phase consisting of an ammonium (B1175870) hydroxide (B78521) buffer (pH 5.0) and acetonitrile. sphinxsai.com This method demonstrated linearity for impurities over a concentration range of 0.25–0.75 μg/mL. sphinxsai.com Simpler, isocratic methods have also been established, using a C18 column with a mobile phase of acetonitrile and water, which are suitable for routine quality control due to their speed and robustness. asianpubs.org

Forced degradation studies are crucial for developing stability-indicating methods. One such study utilized a Zorbax Eclipse XDB-C18 column and a mobile phase of potassium phosphate, methanol, and acetonitrile to resolve Oxcarbazepine from degradants produced under heat, acid, base, and oxidative stress. jyoungpharm.org The limit of detection (LOD) and limit of quantification (LOQ) for Oxcarbazepine in this method were found to be 0.1 and 0.3 µg/mL, respectively. jyoungpharm.org

| Column | Mobile Phase | Flow Rate | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Inertsil cyano (250 x 4.6 mm), 5 µm | Gradient: A) 0.01 M NaH₂PO₄ (pH 2.7) : ACN (80:20) B) ACN : H₂O : MeOH (50:40:10) | 1.0 mL/min | UV at 220 nm | Separates five impurities; stability-indicating. | akjournals.com |

| Inertsil ODS3V (250 x 4.6 mm), 5 µm | 0.1% NH₄OH in water (pH 5.0) and Acetonitrile | 1.0 mL/min | Not Specified | Linear range for impurities: 0.25-0.75 µg/mL. | sphinxsai.com |

| Hiber C18 (250 mm × 4.6 mm), 5 µm | Acetonitrile : Water (50:50, v/v) | 1.0 mL/min | UV at 256 nm | Isocratic method with LOD of 15 ng/mL and LOQ of 50 ng/mL for Oxcarbazepine. | asianpubs.org |

| Zorbax Eclipse XDB-C18 (250 x 4.6 mm), 5 µm | 0.005 M KH₂PO₄ : MeOH : ACN (70:05:25) | Not Specified | PDA at 215 nm | Stability-indicating; resolves degradants from acid, base, oxidative stress. | jyoungpharm.org |

Chiral Liquid Chromatography is essential for separating the enantiomers of Oxcarbazepine's metabolites and related chiral compounds. The primary active metabolite of Oxcarbazepine, monohydroxycarbazepine (licarbazepine), exists as two enantiomers, (S)-licarbazepine and (R)-licarbazepine.

A validated chiral HPLC-UV method has been developed for the simultaneous quantification of Oxcarbazepine, eslicarbazepine (B1671253) acetate (B1210297) (a prodrug), (S)-licarbazepine, (R)-licarbazepine, and carbamazepine (B1668303) in biological matrices like mouse plasma and brain tissue. nih.gov This method utilizes a LiChroCART 250-4 ChiraDex (beta-cyclodextrin) column with a mobile phase of water and methanol (88:12, v/v). nih.gov The assay demonstrated good linearity and precision, making it suitable for pharmacokinetic studies. nih.gov

Another method successfully achieved the chiral separation of the enantiomers of monohydroxycarbazepine using a Chiralcel ODR column with a mobile phase of potassium hexafluorophosphate (B91526) and acetonitrile. nih.gov This assay was validated for a linear range of 0.1 to 25 µg/mL for each analyte. nih.gov The study of molecular recognition mechanisms using selectors like Whelk-O1 has also been explored to optimize such chiral separations, sometimes requiring sub-ambient temperatures to resolve fast-interconverting conformational enantiomers. videleaf.com

| Column | Mobile Phase | Flow Rate | Detection | Analytes Separated | Reference |

|---|---|---|---|---|---|

| LiChroCART 250-4 ChiraDex | Water : Methanol (88:12, v/v) | 0.9 mL/min | UV at 235 nm | ESL, CBZ, OXC, S-Lic, R-Lic, CBZ-E | nih.gov |

| LiChroCART 250-4 ChiraDex | Water : Methanol (92:8, v/v) | 0.7 mL/min | UV at 235 nm | OXC, eslicarbazepine, R-licarbazepine, and other derivatives | nih.gov |

| Chiralcel ODR | Potassium hexafluorophosphate / Acetonitrile | Not Specified | UV at 210 nm | OXC, R-(-)-monohydroxycarbazepine, S-(+)-monohydroxycarbazepine | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling

UHPLC offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. A rapid and simple UHPLC method was developed for the determination of Oxcarbazepine and its related substances in tablets. semanticscholar.orgresearchgate.netresearchgate.net

This method employs a sub-2 µm particle size C18 column (Pinnacle DB C18, 100 x 2.1 mm, 1.9 µm) with a gradient elution program using water and acetonitrile as the mobile phase. semanticscholar.orgresearchgate.net The analysis is performed at a flow rate of 0.5 mL/min with UV detection at 254 nm. semanticscholar.orgresearchgate.net This method demonstrated good selectivity for separating Oxcarbazepine from its by-products (such as CGP 52118 and CGP 83596) and degradation products (including CGP26202 and G 32883). semanticscholar.org The limit of quantification for Oxcarbazepine and its degradation products ranged from 0.60 µg/mL to 1.30 µg/mL. semanticscholar.orgresearchgate.netresearchgate.net The accuracy, expressed as mean recovery, was 101.8% for the Oxcarbazepine assay and between 95.9% and 103.3% for the degradation products. semanticscholar.orgresearchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Pinnacle DB C18, RESTEK (100 x 2.1 mm, 1.9 µm) |

| Mobile Phase | Gradient: Water (A) and Acetonitrile (B) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Limit of Quantification (LOQ) | 0.60 - 1.30 µg/mL for Oxcarbazepine and degradation products |

| Reference | semanticscholar.orgresearchgate.netresearchgate.net |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

The application of Gas Chromatography (GC) for the direct analysis of Oxcarbazepine is challenging. Research indicates that Oxcarbazepine cannot be measured undecomposed by GC, as it undergoes thermal decomposition even in an inert capillary column. nih.gov

To overcome this limitation, derivatization is necessary. A GC-MS assay was developed that involves the conversion of Oxcarbazepine and its main metabolite, 10-hydroxy-carbazepine, into their bis-trimethylsilyl derivatives. nih.gov This derivatization process allows for stable and reliable analysis. Using this approach, two separate GC-MS assays were established for the simultaneous quantification of Oxcarbazepine and 10-hydroxy-carbazepine, and for another metabolite, carbazepine-10,11-trans-diol. nih.gov These methods are highly sensitive, with limits of detection of 0.1 ng/ml for Oxcarbazepine in plasma. nih.gov

More recent methods have utilized GC-MS for the determination of Oxcarbazepine in biological samples like human plasma and urine, often coupled with advanced sample preparation techniques such as switchable-hydrophilicity solvent-based liquid phase microextraction. yildiz.edu.tr In one such method, an oven temperature program starting at 70°C and ramping up to 300°C was used, with the mass spectrometer operating in electron impact ionization mode. yildiz.edu.tr

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

TLC and HPTLC are valuable tools for the qualitative and quantitative analysis of Oxcarbazepine and its impurities, offering simplicity and the ability to screen multiple samples simultaneously. These techniques are used for reaction monitoring during synthesis and for quantitative analysis in final products. google.comjopcr.com

A stability-indicating HPTLC method was developed to separate Oxcarbazepine from its degradation products. researchgate.net The method uses TLC aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase and a solvent system of ethyl acetate and methanol (6:4 v/v), which yielded a compact spot for Oxcarbazepine with an Rf value of 0.64. researchgate.net Densitometric analysis was performed at 366 nm, and the method was linear in the concentration range of 100-350 ng/band. researchgate.net

Another HPTLC method was developed for the simultaneous determination of Carbamazepine, Oxcarbazepine, and their common impurities, iminodibenzyl (B195756) and iminostilbene, as well as preservatives found in oral suspensions. nih.govrsc.org This method employed a mobile phase of hexane, ethyl acetate, formic acid, and acetic acid (8:2:0.5:0.3, by volume) with UV scanning at 254 nm. nih.gov It demonstrated high sensitivity, with measurement ranges of 40–4000 ng per band for the active drugs and 20–2000 ng per band for the impurities and preservatives. nih.gov

| Stationary Phase | Mobile Phase | Detection | Key Application | Reference |

|---|---|---|---|---|

| Silica gel 60 F254 | Ethyl Acetate : Methanol (6:4 v/v) | Densitometry at 366 nm | Stability-indicating analysis; separates drug from degradation products. | researchgate.net |

| Not Specified | Hexane : Ethylacetate : Formic acid : Acetic acid (8:2:0.5:0.3, by volume) | UV scanning at 254 nm | Simultaneous analysis of CBZ, OXC, impurities (IMD, IST), and preservatives. | nih.gov |

Spectroscopic Approaches for Identification and Quantification

Spectroscopic methods are fundamental in the analysis of Oxcarbazepine, leveraging the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative data.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay and Impurity Detection

UV-Visible spectrophotometry is a widely employed technique for the routine analysis of Oxcarbazepine due to its simplicity, speed, and cost-effectiveness. nih.govhumanjournals.com This method is based on the principle that Oxcarbazepine absorbs light in the ultraviolet range, and the amount of absorption is directly proportional to its concentration.

The analysis is typically performed by dissolving the compound in a suitable solvent, with methanol, acetonitrile, or a mixture thereof being common choices. hilarispublisher.comresearchgate.net The maximum absorbance (λmax) for Oxcarbazepine is consistently observed at approximately 254 nm to 256 nm. semanticscholar.orgrroij.compharmacophorejournal.com The method demonstrates linearity over specific concentration ranges, allowing for accurate quantification in both bulk drug substance and finished pharmaceutical dosage forms. humanjournals.comrroij.com

Furthermore, UV-Vis spectrophotometry is a valuable tool in forced degradation studies. By subjecting Oxcarbazepine to stress conditions such as acid, base, oxidation, heat, and UV light, potential degradation products can be generated and detected, providing insight into the compound's stability profile. hilarispublisher.com For instance, studies have shown that Oxcarbazepine is particularly sensitive to degradation under alkaline conditions. hilarispublisher.comresearchgate.net

UV-Vis Spectrophotometric Methods for Oxcarbazepine Analysis

A summary of various validated UV-Vis spectrophotometric methods for the determination of Oxcarbazepine.

| Solvent System | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Methanol:Acetonitrile (50:50) | 254 | 0.0 - 15 | >0.9986 | hilarispublisher.com |

| Distilled Water | 256 | 10 - 80 | 0.9995 | rroij.com |

| Methanol | 254 | 2 - 40 | 0.9993 | researchgate.net |

| Acetonitrile | 254 | 2 - 40 | 0.9999 | researchgate.net |

| Reaction with DDQ in Methanol | 465 | Not Specified | Not Specified | humanjournals.com |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful and highly specific technique for the analysis of Oxcarbazepine. It is indispensable for structural elucidation of impurities and metabolites and for providing highly sensitive quantification in complex biological matrices. mdpi.comnih.gov

LC-MS/MS methods, often utilizing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), offer superior sensitivity and specificity compared to other techniques. mdpi.comnih.gov These methods are capable of simultaneously determining Oxcarbazepine and its primary active metabolite, 10-hydroxycarbazepine (MHD), in serum or plasma. nih.govsci-hub.se

Advanced strategies such as triple-stage fragmentation (MS³) have been developed to further enhance the reliability and selectivity of the assay. mdpi.comnih.gov In this approach, specific precursor-to-product ion transitions are monitored in a mode known as selected-reaction monitoring (SRM) or multiple reaction monitoring (MRM). This specificity minimizes interference from matrix components, which is crucial for accurate therapeutic drug monitoring. For example, a validated LC-MS³ method used the transition m/z 253.2→208.1→180.2 for the quantification of Oxcarbazepine. mdpi.com The technique has also been instrumental in identifying various metabolites and degradation products, such as trans-diol-carbazepine (DHD), and understanding their fragmentation pathways. nih.govsci-hub.se

LC-MS Methods for Oxcarbazepine Analysis

An overview of selected Liquid Chromatography-Mass Spectrometry methods for the quantification of Oxcarbazepine (OXC) and its metabolite (MHD).

| Technique | Column | Mobile Phase | Linearity Range | Key MS Transition (m/z) | Reference |

|---|---|---|---|---|---|

| LC-MS³ | Waters XBridge BEH C18 (2.5 µm, 2.1 × 50 mm) | 0.1% Formic acid in water and methanol (50:50, v/v) | 25-1600 ng/mL (OXC) | OXC: 253.2→208.1→180.2 | mdpi.comnih.gov |

| LC/MS | Merck LiChroCART with Superspher 60 RP Select B | Aqueous ammonium formate (B1220265) and acetonitrile (Gradient) | 0.1-50 mg/L (OXC & DOX) | Selected-ion monitoring | nih.gov |

| LC-MS/MS | Not Specified | Not Specified | Not Specified | SRM mode for OXC and metabolites | sci-hub.sesci-hub.se |

Electrochemical Methods for Determination

Electrochemical techniques offer a sensitive and rapid alternative for the determination of Oxcarbazepine, based on its electrochemical oxidation or reduction at an electrode surface.

Voltammetry and Adsorptive Stripping Voltammetry

Voltammetric methods, including differential pulse voltammetry (DPV) and square wave adsorptive stripping voltammetry (SWAdSV), have been successfully developed for the quantification of Oxcarbazepine. researchgate.netrsc.org These methods measure the current that flows as a function of an applied potential. The electrochemical oxidation of Oxcarbazepine at a glassy carbon electrode (GCE) is typically an irreversible, diffusion-controlled process. rsc.orgresearchgate.net

To enhance the sensitivity of the measurement, the surface of the GCE can be modified. For instance, multi-walled carbon nanotubes (MWCNTs) have been used to modify the electrode, resulting in a significant improvement in the electrochemical response due to increased conductivity and a higher rate of electron transfer. researchgate.netabechem.com SWAdSV is particularly sensitive, involving a preconcentration step where the analyte is adsorbed onto the electrode surface before the potential waveform is applied, achieving detection limits in the nanomolar range. nih.gov

Voltammetric Methods for Oxcarbazepine Determination

A summary of electrochemical methods developed for the quantitative analysis of Oxcarbazepine (OXC).

| Technique | Electrode | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|

| DPV | MWCNT Modified GCE | 2 - 40 | 1.9 | researchgate.net |

| DPV | Glassy Carbon Electrode (GCE) | 2 - 23 | 0.81 | rsc.orgresearchgate.net |

| SWAdSV | Not Specified | Not Specified (LOD: 0.174 µM) | 0.174 | nih.gov |

Capillary Electrophoresis and Microemulsion Electrokinetic Chromatography

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of Oxcarbazepine in pharmaceutical products. jpccr.eu Separation in CE is based on the differential migration of analytes in an electric field. The method is valued for its efficiency, low sample consumption, and minimal solvent usage. For Oxcarbazepine, CE methods typically employ a buffer system, such as a borate (B1201080) buffer, to control the pH and electroosmotic flow, achieving separation from excipients and potential impurities. jpccr.eu

A specialized form of CE, microemulsion electrokinetic chromatography (MEEKC), is particularly well-suited for separating neutral or hydrophobic compounds like Oxcarbazepine. nih.govnih.gov In MEEKC, the separation medium is a microemulsion, which consists of oil droplets (like n-heptane) stabilized by a surfactant (like sodium dodecyl sulfate) in an aqueous buffer. nih.govsemanticscholar.org Analytes are separated based on their partitioning between the aqueous phase and the microemulsion droplets, which act as a pseudo-stationary phase, offering a unique separation mechanism. nih.govsemanticscholar.org

Capillary Electrophoresis Methods for Oxcarbazepine Analysis

Details of Capillary Electrophoresis (CE) based methods for the determination of Oxcarbazepine.

| Technique | Background Electrolyte Details | Applied Voltage (kV) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | 20 mM Borate buffer (pH 9.2) | 20 | 210 | jpccr.eu |

| Microemulsion Electrokinetic Chromatography (MEEKC) | Microemulsion containing SDS, butanol, and n-heptane in a borate buffer | Not Specified | Not Specified | nih.gov |

Method Validation and Quality Assurance for this compound Analysis

The reliability and accuracy of any analytical method used for Oxcarbazepine are ensured through a rigorous validation process, typically following International Council for Harmonisation (ICH) guidelines. researchgate.net This process verifies that the analytical procedure is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmacophorejournal.comasianpharmtech.com For chromatographic and electrophoretic methods, this is demonstrated by the absence of interfering peaks at the retention or migration time of Oxcarbazepine. pharmacophorejournal.comjpccr.eu

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is confirmed by a high correlation coefficient (R²), typically greater than 0.99. hilarispublisher.comsemanticscholar.orgasianpharmtech.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of pure Oxcarbazepine, with recovery values typically expected to be within 98-102%. semanticscholar.orgjpccr.euasianpharmtech.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (%RSD), which should be low (e.g., <2%). hilarispublisher.comjpccr.euasianpharmtech.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. semanticscholar.orgrsc.orgarabjchem.org These are particularly important for impurity analysis and bioanalytical methods.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). rroij.comasianpharmtech.com This provides an indication of its reliability during normal usage.

Each of the spectroscopic and electrochemical methods described has been subjected to such validation to establish its performance characteristics and ensure the generation of reliable and meaningful data in the analysis of Oxcarbazepine. pharmacophorejournal.comnih.govasianpharmtech.comarabjchem.org

Specificity and Selectivity

Specificity is a crucial attribute of an analytical method, demonstrating its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and placebo constituents. akjournals.com In the context of this compound analysis, specificity is typically established through forced degradation studies. nih.govjyoungpharm.org

Forced degradation involves subjecting the drug substance to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. nih.govjyoungpharm.org The analytical method must be able to resolve the main peak of this compound from any peaks corresponding to these degradation products. asianpubs.orgresearchgate.net For instance, in one stability-indicating HPLC method, degradation was notably observed under base hydrolysis conditions, while the drug remained stable under other stress conditions. nih.gov The method successfully separated the drug from its synthetic impurities and degradation products. nih.gov

The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis. akjournals.com This ensures that the chromatographic peak for this compound is homogenous and not co-eluted with any other substances. akjournals.com Chromatographic studies have demonstrated good resolution between the analyte peak and peaks of degradation products, confirming the stability-indicating nature of the methods. jyoungpharm.orgresearchgate.net For example, one method showed that degradation products from stress studies did not interfere with the detection of the active compound. jyoungpharm.org

Linearity and Range

Linearity of an analytical method refers to its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. asianpubs.org The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. akjournals.com

For the analysis of this compound, linearity is typically evaluated by analyzing a series of solutions with known concentrations. asianpubs.org The relationship between the peak area response and the corresponding concentration is then assessed using linear regression analysis. A high correlation coefficient (R²) value, typically close to 0.999, indicates a strong linear relationship. asianpubs.orgresearchgate.net

Several studies have established the linearity of HPLC methods for this compound over various concentration ranges. For example, one method demonstrated linearity over a range of 0.05 to 80 µg/mL with a correlation coefficient of 0.999. asianpubs.orgresearchgate.net Another study showed linearity in the concentration range of 1 to 1000 µg/mL with a correlation coefficient of 0.9999. jyoungpharm.org A different method established linearity from 10 to 50 µg/mL with a regression coefficient (R²) of 0.998. akjournals.com

The following table summarizes the linearity data from various validated HPLC methods for the analysis of the active pharmaceutical ingredient.

| Linearity Range (µg/mL) | Correlation Coefficient (R²) | Reference |

| 0.05 - 80 | 0.999 | asianpubs.orgresearchgate.net |

| 1 - 1000 | 0.9999 | jyoungpharm.org |

| 10 - 50 | 0.998 | akjournals.com |

| 5.0 - 150 | 0.9999 | rjptonline.org |

| 50 - 300 | Not specified | asianpharmtech.com |

| 10 - 50 | 0.997 | globalresearchonline.net |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a placebo or sample matrix. asianpubs.orgjpccr.eu Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). asianpubs.org

For this compound, accuracy is commonly evaluated by performing recovery experiments at different concentration levels. asianpubs.org The percentage recovery of the added analyte is then calculated. Studies have reported recovery values ranging from 99.83% to 102.98%, indicating a high degree of accuracy. asianpubs.org Another study reported mean recovery between 99.01% and 99.28%. asianpharmtech.com

Precision is determined by repeatedly analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) of the results is then calculated. For intra-day precision, the analysis is performed on the same day, while for inter-day precision, the analysis is conducted on different days. asianpubs.org Low RSD values, typically less than 2%, are indicative of a precise method. asianpubs.orgjpccr.eu For example, one study reported intra-day and inter-day precision with RSD values of less than 1%. asianpubs.org Another capillary electrophoresis method showed intra-day RSDs of 1.90% and 0.40% and inter-day RSDs of 1.97% and 0.53% at the lowest and highest concentrations, respectively. jpccr.eu

The table below presents a summary of accuracy and precision data from validated analytical methods.

| Parameter | Concentration Levels | Results | Reference |

| Accuracy (Recovery) | 50%, 75%, 100% of label claim | 99.83% - 102.98% | asianpubs.org |

| 3 levels | 99.01% - 99.28% | asianpharmtech.com | |

| 50, 100, 150% of drug concentration | 100.23% - 100.76% | jpccr.eu | |

| Intra-day Precision (%RSD) | 0.25, 10, 60 µg/mL | < 1% | asianpubs.org |

| 5.0, 40.0, 100.0 µg/mL | 0.40% - 1.90% | jpccr.eu | |

| Inter-day Precision (%RSD) | 0.25, 10, 60 µg/mL | < 1% | asianpubs.org |

| 5.0, 40.0, 100.0 µg/mL | 0.53% - 1.97% | jpccr.eu |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. globalresearchonline.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.net These parameters are crucial for assessing the sensitivity of an analytical method, particularly for the determination of impurities and degradation products.

LOD and LOQ are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. asianpubs.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. hilarispublisher.com

For the analysis of this compound, various HPLC methods have reported different LOD and LOQ values, reflecting the sensitivity of each specific method. For instance, one HPLC method reported an LOD of 15 ng/mL and an LOQ of 50 ng/mL. asianpubs.org Another highly sensitive method established an LOD of 0.1 µg/mL and an LOQ of 0.3 µg/mL. jyoungpharm.org

The following table provides a comparison of LOD and LOQ values from different analytical methods.

| Method | LOD | LOQ | Reference |

| HPLC | 15 ng/mL | 50 ng/mL | asianpubs.org |

| HPLC | 0.1 µg/mL | 0.3 µg/mL | jyoungpharm.org |

| HPLC-DAD | 1.4898 µg/mL | 4.5129 µg/mL | rjptonline.org |

| RP-HPLC | 0.00010 µg/mL | 0.00031 µg/mL | globalresearchonline.net |

Stability Indicating Assays

A stability-indicating assay is an analytical method that can accurately and precisely measure the active ingredient without interference from its degradation products, impurities, or excipients. nih.govasianpubs.org The development of such assays is a regulatory requirement and is essential for evaluating the stability of a drug substance and product over time. akjournals.com

The core of a stability-indicating method lies in its ability to separate the analyte from all potential degradation products. asianpubs.org This is typically achieved through forced degradation studies where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. nih.govjyoungpharm.org The resulting degradation products are then analyzed to ensure they are well-resolved from the main drug peak. asianpubs.orgresearchgate.net

For this compound, several stability-indicating HPLC methods have been developed and validated. nih.govjyoungpharm.orgasianpubs.org These methods have demonstrated the ability to separate the drug from degradation products formed under various stress conditions. jyoungpharm.orgasianpubs.org For example, one study showed that while significant degradation occurred under basic conditions, the degradation products were well-resolved from the parent drug. asianpubs.org Another study confirmed the stability-indicating power of their method by achieving good resolution between the analyte and degradation product peaks, with a mass balance of over 98.1%. akjournals.com

The stability of the sample solutions used during the assay is also evaluated to ensure that the concentration of the analyte does not change significantly over the analysis time. jyoungpharm.org For instance, one study confirmed that sample solutions were stable for up to 48 hours, with the RSD of the assay being within 1.0%. jyoungpharm.org

Future Research Directions

Development of Greener Synthetic Routes to Minimize DE(5-carboxamide)oxcarbazepine Formation

The presence of impurities in an active pharmaceutical ingredient (API) is often a direct result of the synthetic pathway. Future research should prioritize the development of environmentally benign, high-efficiency synthetic routes for oxcarbazepine (B1677851) that inherently minimize the formation of impurities like this compound.

Key Research Objectives:

Process Understanding: A foundational step involves thoroughly mapping the reaction mechanism of existing synthetic routes to identify the specific steps or conditions (e.g., reagents, solvents, temperature) that lead to the formation of this compound.

Alternative Catalysts and Solvents: Research into novel, greener catalysts (e.g., biocatalysts, solid acid catalysts) and alternative solvents (e.g., ionic liquids, supercritical fluids, water-based systems) could offer pathways that are not only more environmentally friendly but also more selective, thereby reducing byproduct formation. acs.orggoogle.compatsnap.com

Process Intensification: Exploring continuous flow chemistry and other process intensification technologies could provide better control over reaction parameters, leading to higher yields of oxcarbazepine and a significant reduction in the impurity profile.

Quality by Design (QbD): Applying QbD principles to the synthesis of oxcarbazepine would involve a systematic approach to development, beginning with predefined objectives and emphasizing product and process understanding and process control. selectscience.net This risk-based approach can proactively identify and mitigate the factors contributing to the formation of specific impurities. selectscience.net

Advanced Spectroscopic Characterization (e.g., NMR, X-ray Crystallography) for Definitive Structural Assignment

A complete understanding of any impurity's potential impact requires an unambiguous confirmation of its chemical structure. For a compound like this compound, which is not extensively documented in public literature, advanced spectroscopic and analytical techniques are indispensable.

Future research in this area should focus on:

Isolation and Purification: Developing robust chromatographic methods to isolate this compound from bulk oxcarbazepine with high purity is a critical prerequisite for accurate characterization.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is essential for determining the precise molecular weight and elemental composition, providing the molecular formula. Tandem MS (MS/MS) experiments can further reveal structural fragments, offering clues to the molecule's connectivity. jopcr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are paramount for elucidating the complete chemical structure. jopcr.comjopcr.com These techniques map the connectivity of atoms within the molecule, allowing for a definitive structural assignment.

X-ray Crystallography: If a suitable single crystal of this compound can be obtained, single-crystal X-ray diffraction would provide the absolute, three-dimensional atomic arrangement of the molecule. acs.org This technique is considered the gold standard for structural elucidation. acs.org

Table 1: Spectroscopic and Crystallographic Techniques for Structural Elucidation

| Technique | Information Provided | Purpose in Future Research |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Determine the exact molecular formula of this compound. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns of the molecule. | Provide evidence for the connectivity of structural subunits. |

| Nuclear Magnetic Resonance (NMR) | Chemical environment and connectivity of atoms. | Elucidate the complete 2D structure and stereochemistry. jopcr.com |

| X-ray Crystallography | Absolute 3D atomic arrangement in a crystal. | Provide unambiguous confirmation of the molecular structure. acs.org |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Confirm key chemical bonds (e.g., carbonyls, amides) within the structure. jopcr.com |

Investigations into Environmental Fate and Degradation Pathways of this compound

Pharmaceuticals and their metabolites or impurities can enter the environment, where their persistence and transformation are of significant concern. nih.gov Oxcarbazepine itself has been detected in wastewater and surface water. researchgate.netresearchgate.net Therefore, understanding the environmental behavior of its impurities is a critical area for future research.

Key research questions to address include:

Occurrence in Aquatic Systems: The first step is to develop sensitive analytical methods to screen for the presence of this compound in wastewater treatment plant effluents and various water bodies.

Photodegradation: Studies using simulated solar radiation are needed to determine the compound's susceptibility to photolysis and to identify the resulting transformation products. researchgate.net

Biodegradation: Investigating the compound's biodegradability under different environmental conditions (e.g., aerobic, anaerobic) will help predict its persistence in ecosystems.

Transformation under Water Treatment Conditions: Research should examine the degradation of this compound during common water disinfection processes like ozonation, chlorination, and UV irradiation, as these processes are known to transform oxcarbazepine into various byproducts. nih.govnih.govresearchgate.net

Toxicity of Transformation Products: It is crucial to assess the ecotoxicity of both the parent impurity and its environmental transformation products, as degradation does not always lead to detoxification and can sometimes result in byproducts with increased toxicity. nih.gov

Exploration of Novel Analytical Technologies for Ultra-Trace Level Detection

To ensure patient safety and monitor environmental contamination, the ability to detect and quantify impurities at very low levels is essential. nih.govscirp.org Future research should focus on developing novel and more sensitive analytical methods for this compound.

Promising avenues for research include:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with sensitive detectors can offer faster analysis times and better resolution for separating the impurity from the main drug and other related substances. semanticscholar.orgsemanticscholar.org

Advanced Mass Spectrometry Detection: Coupling liquid chromatography with triple quadrupole (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) like Quadrupole Time-of-Flight (Q-TOF) can provide the high selectivity and sensitivity needed for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.govmdpi.com

Hyphenated Techniques: The exploration of advanced hyphenated techniques, such as LC-NMR-MS, could allow for the direct identification of trace-level impurities in complex mixtures without the need for extensive isolation. drug-dev.com

Development of Certified Reference Standards: The synthesis and certification of a pure reference standard for this compound is a prerequisite for the validation of any quantitative analytical method. synthinkchemicals.com

Table 2: Comparison of Analytical Technologies for Trace Detection

| Technology | Principle | Advantages for Impurity Detection |

|---|---|---|

| UHPLC-UV | Chromatographic separation with UV-light absorption detection. | Fast, robust, good for routine quality control. semanticscholar.org |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | High selectivity and sensitivity, excellent for quantification at trace levels. semanticscholar.orgnih.gov |

| LC-HRMS (Q-TOF) | Chromatographic separation with high-resolution mass analysis. | Enables identification of unknown impurities based on accurate mass measurement and elemental composition determination. nih.gov |

| LC-NMR-MS | Integrated system combining separation with structural elucidation tools. | Powerful for identifying novel or unexpected impurities directly from complex matrices. drug-dev.com |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying DE(5-carboxamide)oxcarbazepine and its impurities in pharmaceutical formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely validated for quantifying this compound and related impurities. Key parameters include:

- Column selection : Reverse-phase C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0) for optimal separation .

- Validation criteria : Linearity (r² ≥ 0.999), precision (RSD < 2%), and recovery (98–102%) for low-level degradation products (e.g., CGP 16554, GP 47705) .

- Pharmacopeial standards : USP methods specify peak response ratios and acceptance criteria for impurity thresholds (e.g., ≤0.1% for individual by-products) .

Q. How should researchers characterize the structural differences between this compound and its analogs (e.g., oxcarbazepine, eslicarbazepine)?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts at the 10,11 position of the dibenzazepine nucleus to confirm structural modifications (e.g., absence of epoxide metabolites in this compound vs. carbamazepine) .

- Mass Spectrometry (MS) : Use high-resolution MS to differentiate metabolites, such as (S)-licarbazepine (major metabolite of eslicarbazepine) versus the monohydroxy derivative (MHD) of oxcarbazepine .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data in stability studies of this compound under accelerated storage conditions?

- Methodological Answer :

- Degradation pathway mapping : Use forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) to identify primary degradation products and validate detection limits via HPLC-MS/MS .

- Statistical reconciliation : Apply multivariate analysis (e.g., principal component analysis) to distinguish assay variability from true degradation trends. Report confidence intervals for stability thresholds (e.g., 95% CI for impurity levels) .

- Documentation protocols : Adhere to ICMJE standards for detailing storage conditions (temperature, humidity), batch numbers, and analytical instrumentation calibration logs .

Q. How can pharmacokinetic (PK) models for this compound be optimized using existing oxcarbazepine data?

- Methodological Answer :

- Population PK modeling : Integrate data from adult and pediatric studies (e.g., parameters like β0 [placebo response] and β1 [slope] from oxcarbazepine trials) to simulate dose-response curves for this compound .

- Covariate adjustment : Account for metabolic differences using allometric scaling for age/weight and enzyme induction ratios (e.g., CYP3A4 activity) .

- Validation : Compare predicted vs. observed AUC(0–24) values in pilot studies, ensuring residual error (σ) remains <20% .

Q. What novel detection methods improve sensitivity for trace-level degradation products of this compound?

- Methodological Answer :

- Microextraction techniques : Implement solid-phase microextraction (SPME) coupled with UPLC-QTOF-MS to enhance detection limits (≤0.01 ppm) for polar impurities like GP 51045 .

- Derivatization protocols : Use trifluoroacetic anhydride to increase volatility of carboxamide derivatives for GC-MS analysis, improving signal-to-noise ratios .

- Method robustness testing : Evaluate inter-laboratory reproducibility using spiked placebo samples and blinded analysis to minimize bias .

Methodological Notes

- Literature Review : Prioritize PubMed searches using MeSH terms like "5-carboxamide derivatives/metabolism" and "dibenzazepine/analysis" to filter preclinical/clinical studies .

- Data Reporting : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw chromatograms and PK datasets in repositories like Zenodo .

- Ethical Compliance : Disclose all chemical suppliers (e.g., TLC Pharmaceutical Standards Ltd.) and safety protocols for handling acute toxins (e.g., H332 inhalation hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.